molecular formula C16H21N7S B2601978 N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine CAS No. 898414-59-0

N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine

Cat. No.: B2601978
CAS No.: 898414-59-0
M. Wt: 343.45
InChI Key: GXDJMCZTIPDUQZ-UHFFFAOYSA-N
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Description

N5,N7-Diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine is a triazolo-triazine derivative characterized by:

  • Diethyl groups at the N5 and N7 positions, which influence lipophilicity and steric bulk.
  • A fused [1,2,4]triazolo[4,3-a][1,3,5]triazine core, a heterocyclic scaffold known for pharmacological and material science applications .

Properties

IUPAC Name

5-N,7-N-diethyl-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7S/c1-4-17-13-19-14(18-5-2)23-15(20-13)21-22-16(23)24-10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDJMCZTIPDUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Triazine Ring: The triazine ring is formed by reacting the triazole intermediate with cyanuric chloride under basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazolotriazine intermediate with a thiol derivative, such as 4-methylphenylmethanethiol, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazolotriazines.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine has been evaluated for its effectiveness against various bacterial strains. A study indicated that triazole derivatives can disrupt bacterial cell wall synthesis and inhibit growth by targeting specific enzymes involved in cell wall formation .

Antiviral Properties

Triazole compounds have also been investigated for their antiviral activities. The compound has shown promise in inhibiting viral replication mechanisms. For example, triazoles have been linked to the inhibition of viral enzymes such as proteases and polymerases, which are crucial for viral life cycles .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been documented in several studies. Compounds similar to this compound have been found to reduce inflammatory markers in various models of inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of triazole-containing compounds have revealed their ability to induce apoptosis in cancer cells. The structural characteristics of this compound may enhance its efficacy against certain cancer types by interfering with cell cycle regulation .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Triazole Ring : This is often achieved through cyclization reactions involving hydrazines or other nitrogen-rich compounds.
  • Sulfanyl Group Introduction : The methylthio group can be introduced via nucleophilic substitution reactions with appropriate thiol precursors.
  • Final Coupling Reactions : These reactions finalize the structure by attaching the ethyl groups at the designated nitrogen positions.

These synthetic routes are critical for producing compounds with desired biological activities while maintaining structural integrity.

Case Study 1: Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth .

Case Study 2: Antiviral Efficacy

A recent investigation focused on the antiviral properties of triazole derivatives against influenza virus strains. The study demonstrated that specific modifications to the triazole ring enhanced antiviral activity significantly . This suggests that this compound could be a candidate for further antiviral development.

Case Study 3: Anti-inflammatory Mechanisms

Research published in Pharmacology Reports explored the anti-inflammatory effects of triazole derivatives in animal models. The findings revealed a marked reduction in pro-inflammatory cytokines when treated with compounds related to this compound . This highlights its potential utility in managing inflammatory disorders.

Mechanism of Action

The mechanism of action of N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and triazine rings facilitate binding to these targets, leading to inhibition or modulation of their activity. This interaction can result in antimicrobial, anticancer, or antiviral effects, depending on the specific biological pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its N5,N7-diethyl and 3-sulfanyl groups. Comparable derivatives include:

Compound Name N5 Substituent N7 Substituent Position 3 Substituent Core Structure
Target Compound Diethyl Diethyl (4-Methylbenzyl)sulfanyl [1,2,4]triazolo[4,3-a][1,3,5]triazine
N5,N7-Dibenzyl-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5,7-diamine (33) Benzyl Benzyl Furan-2-yl [1,2,4]triazolo[1,5-a][1,3,5]triazine
N5-Cyclohexyl-N7-(4-fluorobenzyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine (35) Cyclohexyl 4-Fluorobenzyl Furan-2-yl [1,2,4]triazolo[1,5-a][1,3,5]triazine
N5,N7-Di(4-fluorobenzyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5,7-diamine (37) 4-Fluorobenzyl 4-Fluorobenzyl Furan-2-yl [1,2,4]triazolo[1,5-a][1,3,5]triazine

Key Observations :

  • Alkyl vs.
  • Sulfanyl vs. Furan/Phenyl : The 3-sulfanyl group may enhance electron-withdrawing effects compared to furan or phenyl, altering reactivity and stability .

Reaction Conditions :

  • Solvent: Ethanol or 1,4-dioxane .
  • Temperature : 60–120°C, depending on amine reactivity .
  • Purification : Column chromatography with EtOAc/light petroleum gradients .
Pharmacological Activity

While pharmacological data for the target compound are unavailable, analogs exhibit kinase inhibition (e.g., CK1δ) and antibacterial activity:

  • Analog 33 : Moderate kinase inhibition (IC₅₀ = 2.1 µM) due to benzyl groups enhancing hydrophobic interactions .
  • Analog 35 : Improved solubility (4-fluorobenzyl) and selectivity .
  • The sulfanyl group could modulate electron density, affecting target affinity .
Physicochemical Properties
Property Target Compound (Predicted) Analog 33 Analog 35
Melting Point (°C) 110–130 (estimated) 148 127
Lipophilicity (LogP) ~3.5 (higher than analogs) ~2.8 ~3.1
Solubility Moderate in ethanol/DMSO Low in aqueous buffers Moderate in DMSO

Notes:

  • Sulfanyl groups may enhance oxidative instability compared to ether-linked furan analogs .
Stability and Reactivity
  • Thermal Stability : Triazolo-triazines generally exhibit high thermal stability (>150°C), but sulfanyl groups may lower decomposition thresholds compared to nitro derivatives (e.g., FOX-7 in ) .
  • Oxidative Sensitivity : The 3-sulfanyl group is prone to oxidation, necessitating stabilizers in formulation .

Biological Activity

N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine is a heterocyclic compound that belongs to the class of triazolotriazines. This compound exhibits a range of biological activities due to its unique structural characteristics, including a triazole ring fused to a triazine ring and a sulfanyl group attached to a methylphenyl moiety. This article reviews the biological activities associated with this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
  • Formation of the Triazine Ring : The triazine ring is synthesized by reacting the triazole intermediate with cyanuric chloride under basic conditions.
  • Introduction of the Sulfanyl Group : The sulfanyl group is incorporated by reacting the triazolotriazine intermediate with a thiol derivative such as 4-methylphenylmethanethiol under suitable conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural components facilitate binding to these targets, leading to inhibition or modulation of their activity. This interaction can result in various pharmacological effects:

  • Antimicrobial Activity : Compounds containing triazole and triazine structures have shown significant antimicrobial properties. For instance, derivatives with similar structures have been evaluated for their efficacy against bacterial strains and fungi.
  • Anticancer Activity : Recent studies indicate that triazolotriazines can exhibit anti-proliferative effects in cancer cell lines. For example, compounds related to this class have been tested against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines using MTT assays. Some derivatives demonstrated IC50 values in the low micromolar range (e.g., 6.10 µM for certain derivatives) indicating potent anti-cancer activity .
  • Enzyme Inhibition : The compound may also act as an enzyme inhibitor in various biochemical pathways. Research has shown that similar compounds can modulate estrogen receptors (ERα and ERβ), contributing to their anticancer effects .

Biological Activity Data

The following table summarizes key findings from research studies regarding the biological activity of this compound and related compounds:

Activity Type Cell Line/Target IC50 Value (µM) Reference
AnticancerMCF-76.10
AnticancerHCT-1164.54
AntimicrobialVarious bacterial strainsVaries
Enzyme InhibitionEstrogen ReceptorsModulation observed

Case Studies

Several studies have explored the biological activities of similar triazolotriazines:

  • Anti-Proliferative Activity Study : A series of triazole derivatives were synthesized and screened for their anti-proliferative activity against MCF-7 and HCT-116 cells. The results indicated that modifications on the triazine core significantly influenced biological activity .
  • Antioxidant Activity Study : Some derivatives demonstrated antioxidant properties through DPPH and FRAP assays. These findings suggest potential applications in oxidative stress-related conditions .

Q & A

Q. How can researchers validate the reproducibility of synthetic protocols?

  • Methodological Answer : Use robustness testing by replicating reactions across labs with controlled variables (e.g., humidity, solvent batches). Document detailed protocols, including NMR spectral fingerprints (e.g., δ 6.67 ppm for furan protons) and melting points (e.g., 127°C for cyclohexyl derivatives) as quality markers .

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